molecular formula C26H38O4 B195211 卡孕酮庚酸酯 CAS No. 1253-28-7

卡孕酮庚酸酯

货号 B195211
CAS 编号: 1253-28-7
分子量: 414.6 g/mol
InChI 键: XURCMZMFZXXQDJ-FYIKFISTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gestonorone caproate is a progestin medication used in the treatment of enlarged prostate and cancer of the endometrium . It is a synthetic progestogen and is an agonist of the progesterone receptor . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives .


Synthesis Analysis

Chemical syntheses of gestonorone caproate have been published . It is the C17α acetate ester of gestronol (17α-hydroxy-19-norprogesterone) .


Molecular Structure Analysis

The molecular formula of Gestonorone caproate is C26H38O4 . Its average mass is 414.578 Da and its monoisotopic mass is 414.277008 Da .


Chemical Reactions Analysis

Gestonorone caproate has been found to decrease the uptake of testosterone into the prostate gland. It also has direct antiproliferative effects on human ovarian cancer cells in vitro . It has been reported to act to some extent as a 5α-reductase inhibitor, similarly to progesterone .


Physical And Chemical Properties Analysis

Gestonorone caproate has a density of 1.1±0.1 g/cm3, a boiling point of 535.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 116.0±0.4 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

科学研究应用

睾酮代谢和前列腺肥大

卡孕酮庚酸酯已被研究其对睾酮代谢的影响,特别是在良性前列腺肥大中。研究表明,它可以抑制血浆 LH 和血清 LH 水平,并影响前列腺组织中睾酮的代谢,这可能与良性前列腺肥大等疾病有关 (Orestano 和 Altwein,1976).

肾细胞癌

体外研究调查了卡孕酮庚酸酯对肾细胞癌的影响。研究表明,虽然卡孕酮庚酸酯不会显着影响肾细胞癌中的睾酮转换,但它作为睾酮代谢还原途径的抑制剂,可能具有临床意义 (Marberger、Altwein 和 Orestano,1976).

前列腺重量减轻

对大鼠的研究表明,卡孕酮庚酸酯可以显着减轻前列腺的重量。这种减少主要是由于 LH 和睾酮分泌减少,而不是对促性腺激素和雄激素靶细胞的直接抑制作用 (Hayashi、Glotz、Aono 和 Matsumoto,1979).

子宫内膜癌治疗

卡孕酮庚酸酯已被用于治疗 I 期子宫内膜癌。组织学检查显示,用卡孕酮庚酸酯治疗后,肿瘤消退,分化增加,表明其在这一背景下的潜在治疗作用 (John、Cornes、Jackson 和 Bye,1974).

对乳腺腺体分化的影响

对用卡孕酮庚酸酯治疗的怀孕小鼠的研究表明,它可以诱导胎儿乳腺雏形的各种形态变化,影响雄性和雌性胎儿。这突出了卡孕酮庚酸酯对乳腺发育的潜在影响 (Cupceancu、Neumann 和 Ulloa,1969).

调节巨噬细胞 Fcgamma 受体

卡孕酮庚酸酯还被认为可以调节巨噬细胞 Fcgamma 受体,巨噬细胞 Fcgamma 受体在免疫防御中起着至关重要的作用,并且可能与免疫疾病的治疗有关 (Gomez、Ruiz、Briceño、Lopez 和 Michan,1998).

安全和危害

Side effects of gestonorone caproate include worsened glucose tolerance, decreased libido in men, and injection site reactions . It may also decrease the anticoagulant activities of certain drugs .

属性

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMZMFZXXQDJ-UKNJCJGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871837
Record name Gestonorone caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gestonorone caproate

CAS RN

1253-28-7
Record name Gestonorone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestonorone caproate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestonorone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestonorone caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gestonorone caproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTONORONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gestonorone caproate
Reactant of Route 2
Reactant of Route 2
Gestonorone caproate
Reactant of Route 3
Reactant of Route 3
Gestonorone caproate
Reactant of Route 4
Gestonorone caproate
Reactant of Route 5
Gestonorone caproate
Reactant of Route 6
Gestonorone caproate

Q & A

Q1: Does gestonorone caproate influence the levels of luteinizing hormone (LH) in the body?

A2: [] Yes, research indicates that treatment with gestonorone caproate can suppress plasma LH and serum LH levels. This effect is also observed with another antiandrogen, cyproterone acetate. []

Q2: What is the impact of gestonorone caproate on the mammary gland development in fetuses?

A3: [] Studies on mice have shown that administering gestonorone caproate during the initial differentiation of mammary gland rudiments in fetuses can lead to the feminization of some mammary rudiments in male fetuses. [] The exact mechanisms behind this are still under investigation, but androgenic, antiandrogenic, or antigonadotropic effects of the progestogen are considered as possibilities.

Q3: Has gestonorone caproate demonstrated any clinical efficacy in treating BPH?

A4: [, ] Yes, several studies have explored the use of gestonorone caproate in managing BPH. Clinical results suggest that it can bring about both subjective and objective improvements in patients, with some studies reporting a reduction in residual urine volume and improvement in uroflowmetry. [] Additionally, cystoscopic examinations after treatment have suggested a reduction in urethral lumen occlusion in a significant proportion of patients. []

Q4: Are there any histological changes observed in endometrial carcinoma after treatment with gestonorone caproate?

A6: [] Yes, studies involving pre-hysterectomy administration of gestonorone caproate in patients with stage I endometrial carcinoma have revealed notable histological changes. The treatment generally led to tumor regression and increased differentiation, particularly in tumors that initially exhibited some degree of differentiation. []

Q5: What are some of the limitations of using gestonorone caproate?

A7: [] Despite its potential benefits, gestonorone caproate use comes with certain limitations. A significant concern is the potential for side effects, especially those related to sexual function. Progestational agents like gestonorone caproate can interfere with the pituitary-gonadal axis, leading to sexual dysfunction in some patients. [] Another point to note is the potential for prostate cancer to co-exist with BPH, which necessitates careful diagnosis and monitoring as antiandrogen therapy might mask or influence the progression of prostate cancer. []

Q6: How does the duration of gestonorone caproate treatment affect its efficacy in reducing prostate size?

A8: [] Studies using transrectal ultrasonography to monitor prostatic weight in patients undergoing gestonorone caproate treatment for BPH have provided insights into the impact of treatment duration. The findings suggest that while discontinuation of treatment often leads to prostate re-enlargement, continuous administration might not always guarantee a consistent reduction in size. [] While some cases show continued size reduction with prolonged treatment, others demonstrate an initial rapid decrease followed by stabilization or even gradual re-enlargement despite continued therapy. []

Q7: Has research identified any specific genes associated with the risk of developing BPH that could be potential targets for gestonorone caproate?

A9: [] Yes, a genome-wide association study (GWAS) has identified a potential link between a variant in the progesterone receptor (PGR) gene and BPH risk. [] This finding is particularly relevant as gestonorone caproate is a PGR agonist and its mechanism of action involves interacting with the progesterone receptor. [] This discovery highlights the potential of using genetic information to identify individuals who might benefit most from gestonorone caproate treatment.

Q8: Have there been any observations of specific cell types within prostatic tissue following gestonorone caproate treatment?

A10: [] Yes, during electron microscopic studies on the effects of gestonorone caproate on benign prostatic hyperplasia, researchers have observed the presence of endocrine or argyrophil cells in prostatic adenoma tissue. [] While the significance of this finding is not fully understood, it suggests that gestonorone caproate might influence the cellular composition of prostatic tissue, potentially contributing to its therapeutic effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。